Bodipy 8-Chloromethane
Overview
Description
Bodipy 8-Chloromethane is a fluorophore . It can be used as a fluorescent probe .
Synthesis Analysis
BODIPY dyes have three main reactive sites: α-, β-pyrrolic and meso positions, which enable modifications for the synthesis of various donor–acceptor BODIPY dyes .Molecular Structure Analysis
BODIPYs are a class of organoboron compounds characterized by high molar absorption coefficients, excellent thermal and photo-stability, and a high fluorescence quantum yield .Chemical Reactions Analysis
BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange). This has been achieved through three design strategies: (i) halogenation of the dye skeleton, (ii) donor–acceptor dyads, and (iii) BODIPY dimers .Physical And Chemical Properties Analysis
BODIPYs are renowned for their strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields . The melting point of Bodipy 8-Chloromethane is 176-178 °C .Scientific Research Applications
Bodipy 8-Chloromethane Applications in Scientific Research
Laser Dyes: Bodipy dyes are known for their use as laser dyes due to their high fluorescence quantum yield and photostability. They can be used in various laser technologies, including tunable dye lasers for spectroscopy and medical applications .
Chemical/Bio-sensors: These dyes serve as sensitive fluorescent probes in chemical and biological sensors. They can detect changes in the environment, such as pH shifts or the presence of metal ions, which is crucial in environmental monitoring and medical diagnostics .
Cellular Imaging Agents: In biomedical research, Bodipy 8-Chloromethane is utilized as a cellular imaging agent. Its ability to stain specific cell components makes it valuable for tracking and observing cellular processes under a microscope .
Photodynamic Therapy: As triplet photosensitizers, Bodipy dyes are used in photodynamic therapy for cancer treatment. They generate reactive oxygen species when activated by light, leading to the destruction of cancer cells .
Fluorescent-PET Probes: Bodipy-based compounds are also employed as fluorescent probes in Positron Emission Tomography (PET), enhancing the imaging capabilities of this technique for better disease diagnosis .
Organic Photovoltaics: Their role in solar energy conversion is significant, particularly in organic photovoltaic cells where they help convert solar energy into electrical energy efficiently .
Photocatalysis: Bodipy dyes are applied in photocatalysis to accelerate chemical reactions using light energy, which has implications in environmental remediation and green chemistry .
Self-Assembled Architectures: Researchers use Bodipy 8-Chloromethane to develop self-assembled structures that have potential applications in nanotechnology and materials science .
Mechanism of Action
Safety and Hazards
Future Directions
BODIPY dyes and their derivatives have been the focus of considerable research interest and are rapidly growing. Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . The future rational design of BODIPY dyes and their derivatives with properties suitable for applications is expected .
properties
IUPAC Name |
8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXASTXHAMZMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479458 | |
Record name | AGN-PC-0NI0KZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bodipy 8-Chloromethane | |
CAS RN |
208462-25-3 | |
Record name | AGN-PC-0NI0KZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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